N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline
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Overview
Description
N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine moiety, and an aniline group, making it a versatile molecule for various chemical reactions and applications.
Scientific Research Applications
N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development for treating specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions. The pyrimidine moiety is often introduced through nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the piperidine intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts like palladium on carbon (Pd/C) may be employed to facilitate specific steps.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
N,N-dimethyl-3-{3-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}aniline can be compared with other similar compounds, such as:
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound features a different functional group, leading to distinct chemical properties and applications.
4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of specific enzymes and have different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-20-10-9-18(21-14)25-17-8-5-11-23(13-17)19(24)15-6-4-7-16(12-15)22(2)3/h4,6-7,9-10,12,17H,5,8,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNOHZYKENNNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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